Cas no 154554-41-3 (CHM-1)

CHM-1 structure
Produktname:CHM-1
CHM-1 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one,6-(2-fluorophenyl)-
- CHM-1 hydrate
- 2-(2-fluorophenyl)-6,7-methylenedioxy-2-4-quinolone hydrate, NSC 656158
- 6-(2-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one
- CHM 1
- 6-(2-Fluorophenyl)-1,3-dioxolo[4,5-g]quinolin-8(5H)-one
- NSC 656158
- CHM-1 hydrate
- 6-(2-Fluoro-phenyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one
- 2-(2-fluorophenyl)-6,7-methylenedioxy-2-4-quinolone hydrate
- 2-(2-fluorophenyl)-6,7-methylenedioxy-2-4-quinolone hydrate, NSC 656158
- CHM-1
- HMS3262E04
- AKOS015994545
- DTXSID80327429
- 6-(2-Fluorophenyl)-5H-(1,3)dioxolo(4,5-g)quinolin-8-one
- BDBM50041119
- 154554-41-3
- NCI60_019422
- CS-0026671
- W9H5EQ3ZQN
- BRD-K94145482-001-02-8
- Neuro_000375
- NCGC00186026-01
- 1,5-g]quinolin-8(5H)-one, 6-(2-fluorophenyl)-
- LP00741
- 6-(2-Fluorophenyl)[1,3]dioxolo[4,5-G]quinolin-8(5h)-One
- HY-103257
- NCGC00261426-01
- 6-(2-fluorophenyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one
- Q27454300
- SDCCGSBI-0633752.P001
- 6-(2-FLUOROPHENYL)-2H,5H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-ONE
- NSC-656158
- CHEMBL280099
- Tox21_500741
- 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one, 6-(2-fluorophenyl)-
- SCHEMBL338729
- J-009113
- CE-0108
- 40N
- CHEBI:231703
- G13888
- DB-121558
- 6-(2-FLUOROPHENYL)-2H,5H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-ONE
- GLXC-04529
-
- Inchi: InChI=1S/C16H10FNO3/c17-11-4-2-1-3-9(11)12-6-14(19)10-5-15-16(21-8-20-15)7-13(10)18-12/h1-7H,8H2,(H,18,19)
- InChI-Schlüssel: ZMYDAPJHGNEFGQ-UHFFFAOYSA-N
- Lächelt: FC1=CC=CC=C1C1=CC(=O)C2=CC3OCOC=3C=C2N1
Berechnete Eigenschaften
- Genaue Masse: 283.064
- Monoisotopenmasse: 283.064
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 21
- Anzahl drehbarer Bindungen: 1
- Komplexität: 466
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topologische Polaroberfläche: 47.6Ų
Experimentelle Eigenschaften
- Löslichkeit: DMSO: ≥5mg/mL
- Löslichkeit: DMSO: ≥5mg/mL
CHM-1 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | CE-0108-10MG |
CHM-1 |
154554-41-3 | >97% | 10mg |
£63.00 | 2025-02-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-214686A-25mg |
CHM-1, |
154554-41-3 | ≥97% | 25mg |
¥5874.00 | 2023-09-05 | |
TRC | C381168-10mg |
CHM-1 |
154554-41-3 | 10mg |
$316.00 | 2023-05-18 | ||
Key Organics Ltd | CE-0108-5MG |
CHM-1 |
154554-41-3 | >97% | 5mg |
£51.00 | 2025-02-08 | |
MedChemExpress | HY-103257-10mg |
CHM-1 |
154554-41-3 | 99.57% | 10mg |
¥2430 | 2024-05-22 | |
A2B Chem LLC | AE93253-1000mg |
2-(2-fluorophenyl)-6,7-methylenedioxy-2-4-quinolone hydrate, NSC 656158 |
154554-41-3 | 98% by HPLC | 1000mg |
$4692.00 | 2024-04-20 | |
Ambeed | A998497-25mg |
6-(2-Fluorophenyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one |
154554-41-3 | 98% | 25mg |
$182.0 | 2025-02-19 | |
MedChemExpress | HY-103257-5mg |
CHM-1 |
154554-41-3 | 99.57% | 5mg |
¥1485 | 2024-05-22 | |
A2B Chem LLC | AE93253-100mg |
2-(2-fluorophenyl)-6,7-methylenedioxy-2-4-quinolone hydrate, NSC 656158 |
154554-41-3 | 98% by HPLC | 100mg |
$940.00 | 2024-04-20 | |
MedChemExpress | HY-103257-25mg |
CHM-1 |
154554-41-3 | 99.57% | 25mg |
¥5220 | 2024-05-22 |
CHM-1 Verwandte Literatur
-
Jaideep B. Bharate,Ram A. Vishwakarma,Sandip B. Bharate RSC Adv. 2015 5 42020
-
Matteo Cornaglia,Thomas Lehnert,Martin A. M. Gijs Lab Chip 2017 17 3736
-
3. Transference numbers and ionic conductances in dimethyl sulphoxide at 25°CM. Della Monica,D. Masciopinto,G. Tessari Trans. Faraday Soc. 1970 66 2872
154554-41-3 (CHM-1) Verwandte Produkte
- 1805997-43-6(2-(Bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine-5-acetic acid)
- 1785058-35-6(Tert-butyl 2-[(1-hydroxycyclopropyl)methyl]pyrrolidine-1-carboxylate)
- 2077-46-5(1,2,4-trichloro-3-methylbenzene)
- 2228400-95-9(1-2-(1H-1,3-benzodiazol-2-yl)ethylcyclobutane-1-carbonitrile)
- 558-97-4(Nonane,1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluoro-9-iodo-)
- 848052-90-4(methyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate)
- 954655-76-6(N-{1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}-3,4-dimethoxybenzene-1-sulfonamide)
- 1340054-20-7(2-methoxy-N-(3-methylcyclopentyl)aniline)
- 710348-94-0(2-(3-Fluoro-5-Nitrophenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane)
- 1358422-43-1(N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-fluorobenzamide)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:154554-41-3)CHM-1

Reinheit:99%/99%/99%
Menge:10mg/25mg/100mg
Preis ($):243.0/522.0/1305.0